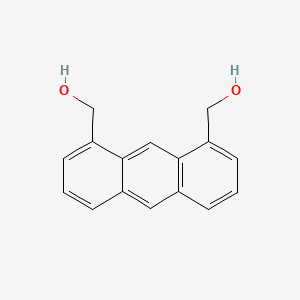

1,8-Bis(hydroxymethyl)anthracene

Description

Contextual Significance of Anthracene (B1667546) and its Derivatives in Modern Chemical Research

Anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three linearly fused benzene (B151609) rings, has long captured the attention of chemists due to its intriguing electronic and photophysical properties. nih.gov Its extended π-conjugated system is the basis for its characteristic blue fluorescence, a property that has been harnessed in a multitude of applications. researchgate.net

The true potential of anthracene, however, lies in the versatility of its derivatives. By chemically modifying the anthracene core, researchers can fine-tune its properties for specific functions. mdpi.com This has led to the development of a wide array of anthracene-based compounds with applications in diverse fields such as materials science, where they are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netnih.gov Furthermore, anthracene derivatives have been investigated for their potential in biological systems, including their use as fluorescent probes and therapeutic agents. mdpi.comrroij.com The ability to introduce various functional groups onto the anthracene skeleton provides a powerful tool for creating novel molecules with customized electronic, optical, and biological activities. mdpi.com

Unique Structural and Electronic Features of 1,8-Disubstituted Anthracenes

In the case of 1,8-Bis(hydroxymethyl)anthracene, the anthracene core is nearly planar. nih.gov The hydroxymethyl groups are positioned in a specific geometric arrangement, and the molecule crystallizes in a centrosymmetric space group, P21/n. nih.gov A notable feature is the formation of infinite zigzag chains of hydrogen bonds between the hydroxyl groups of adjacent molecules, which propagate along the crystallographic b-axis. nih.gov This intermolecular hydrogen bonding plays a significant role in the solid-state packing of the molecule.

The electronic properties of anthracene derivatives are highly dependent on the nature and position of the substituents. Theoretical studies have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the electronic absorption and emission spectra. researchgate.net While specific detailed electronic studies on this compound are not extensively reported in the provided results, the general principles of substituent effects on the anthracene core apply. The hydroxymethyl groups, being weakly electron-donating, are expected to have a modest impact on the electronic properties of the anthracene chromophore compared to stronger donating or withdrawing groups.

Role of this compound as a Versatile Synthetic Scaffold

The true value of this compound lies in its utility as a versatile synthetic scaffold. The two primary alcohol functionalities serve as convenient handles for a wide range of chemical transformations. These reactive sites allow for the facile introduction of other functional groups or the incorporation of the anthracene unit into larger, more complex molecular systems.

The hydroxymethyl groups can be readily oxidized to form the corresponding dialdehyde (B1249045) or dicarboxylic acid, providing entry into a different class of reactive intermediates. Conversely, they can be converted into halides or other leaving groups, enabling nucleophilic substitution reactions. This versatility makes this compound a valuable precursor for the synthesis of a variety of tailored anthracene derivatives. For instance, it can be used to construct macrocycles, polymers, and other supramolecular assemblies where the rigid and fluorescent anthracene core imparts specific structural and photophysical properties to the final product. The use of anthracene-based scaffolds in the development of synthetic models for enzymes, such as mono-iron hydrogenase, highlights the importance of these frameworks in bioinorganic chemistry. nih.gov

Overview of Key Research Areas Explored for this compound Systems

Research involving this compound and its derivatives spans several key areas of chemical science. A primary focus has been on its use as a building block in supramolecular chemistry and crystal engineering. The directional nature of the hydrogen bonding exhibited by this molecule makes it an attractive component for the design and synthesis of crystalline materials with predictable packing arrangements. nih.gov

Furthermore, the potential to convert the hydroxymethyl groups into other functionalities opens up avenues in materials science. The resulting derivatives can be explored for their applications in organic electronics, leveraging the inherent photophysical properties of the anthracene core. researchgate.netnih.gov The ability to create extended, conjugated systems through reactions at the 1 and 8 positions could lead to the development of new materials with interesting charge transport and light-emitting properties.

While not explicitly detailed for this compound in the provided search results, a broader theme in anthracene chemistry is the development of fluorescent chemosensors. The strategic placement of binding sites, which could be derived from the hydroxymethyl groups, allows for the creation of molecules that exhibit a change in their fluorescence properties upon interaction with specific analytes. This principle is a cornerstone of sensor design and represents a potential area of application for derivatives of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[8-(hydroxymethyl)anthracen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8,17-18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHJWFSWKUADLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)CO)C(=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514208 | |

| Record name | (Anthracene-1,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34824-20-9 | |

| Record name | (Anthracene-1,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Bis(hydroxymethyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of 1,8 Bis Hydroxymethyl Anthracene

Established Synthetic Pathways to 1,8-Bis(hydroxymethyl)anthracene

The synthesis of this compound can be achieved through a couple of primary reductive routes, starting from either dicarbonyl or halo-substituted anthracene (B1667546) precursors.

Reduction of 1,8-Diformylanthracene Precursors

A common and straightforward method for the synthesis of this compound involves the reduction of the corresponding dialdehyde (B1249045), anthracene-1,8-dicarbaldehyde (B3351344). This transformation falls under the general class of aldehyde reductions, a fundamental process in organic synthesis.

Standard reducing agents are typically employed for this purpose. The reaction generally proceeds as follows:

Reaction Scheme:

Anthracene-1,8-dicarbaldehyde is treated with a suitable reducing agent in an appropriate solvent.

The two formyl groups (-CHO) are concertedly or sequentially reduced to hydroxymethyl groups (-CH₂OH).

Typical Reagents and Conditions:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like ethanol (B145695) or methanol (B129727) at or below room temperature. It is effective for reducing aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, capable of reducing a wider range of functional groups. The reaction is typically carried out in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

The choice of reducing agent can depend on the presence of other functional groups in the molecule, with sodium borohydride offering greater chemoselectivity.

| Precursor | Product | Typical Reducing Agents |

| Anthracene-1,8-dicarbaldehyde | This compound | Sodium Borohydride, Lithium Aluminum Hydride |

Reduction of 1,8-Dichloro-9,10-anthraquinone Derivatives

An alternative and documented pathway to this compound begins with 1,8-dichloroanthraquinone (B31358). iucr.org This multi-step synthesis involves the reduction of the quinone system and subsequent transformation of the chloro-substituents. The synthesis and purification of this compound from this starting material has been reported, adapting procedures from earlier works. iucr.org

A general approach for the reduction of anthraquinones to the corresponding anthracenes often involves reagents like zinc dust in the presence of a base or acid. nih.gov For instance, the reduction of 1,8-dichloroanthraquinone can be achieved using a Zn/NH₃ system followed by treatment with HCl to yield 1,8-dichloroanthracene. nih.gov Subsequent steps would then be required to convert the chloro groups to the desired hydroxymethyl functionalities, a process that can be complex. A more direct, albeit historically significant, multi-step procedure starting from 1,8-dichloroanthraquinone has been cited as a viable route to this compound. iucr.org

Functionalization Strategies from Hydroxymethyl Groups

The two hydroxymethyl groups at the 1 and 8 positions of the anthracene core are primary alcohols, making them amenable to a variety of standard organic transformations. These reactions allow for the extension of the anthracene scaffold and the introduction of new functionalities for the construction of more complex molecular architectures.

Halogenation to 1,8-Bis(halomethyl)anthracene Derivatives (e.g., Bromination)

The conversion of the hydroxymethyl groups to halomethyl groups is a key step for enabling subsequent nucleophilic substitution reactions. Bromination is a common example of this transformation. This can typically be achieved using standard brominating agents for alcohols.

Reaction Scheme:

this compound is reacted with a brominating agent to replace the hydroxyl (-OH) groups with bromine (-Br) atoms.

Potential Reagents and Conditions:

Phosphorus Tribromide (PBr₃): A classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.

Thionyl Bromide (SOBr₂): Another effective reagent for this transformation.

Hydrobromic Acid (HBr): Concentrated aqueous HBr can also be used, sometimes in the presence of a phase-transfer catalyst.

The resulting 1,8-bis(bromomethyl)anthracene (B13940975) is a versatile intermediate for further synthetic modifications.

Esterification and Etherification Reactions

The hydroxyl groups of this compound can readily undergo esterification and etherification, allowing for the attachment of a wide variety of organic moieties.

Esterification:

This reaction involves the treatment of the diol with an acyl chloride or a carboxylic acid (under acidic catalysis, e.g., Fischer esterification, or with a coupling agent like DCC). youtube.comnih.gov

The reaction with an acyl chloride is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. cymitquimica.com This method is generally efficient and proceeds under mild conditions.

Etherification:

The Williamson ether synthesis is a widely used method for preparing ethers and can be applied here. iucr.orgbeilstein-journals.orgcapes.gov.br This involves deprotonating the hydroxyl groups with a strong base (like sodium hydride, NaH) to form the corresponding dialkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. beilstein-journals.org

The choice of solvent is crucial, with polar aprotic solvents like THF or DMF being common. psu.edu

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl Halide, Pyridine | Diester |

| Etherification | Base (e.g., NaH), Alkyl Halide | Diether |

Nucleophilic Substitution Reactions for Amine and Nitrogen-Containing Linkages

Once converted to a dihalo derivative such as 1,8-bis(bromomethyl)anthracene, the molecule becomes an excellent substrate for Sₙ2 reactions with nitrogen-based nucleophiles. This opens up pathways to a variety of nitrogen-containing anthracene derivatives.

Reaction with Amines:

Primary and secondary amines can displace the halide to form the corresponding mono- or di-substituted amino derivatives. The use of excess amine can also serve as the base to neutralize the hydrogen halide formed during the reaction.

This allows for the synthesis of compounds like 1,8-bis(aminomethyl)anthracene and its N-alkylated or N-arylated analogs. sigmaaldrich.com

Gabriel Synthesis:

For the specific synthesis of the primary diamine, the Gabriel synthesis offers a clean method. This involves reacting 1,8-bis(bromomethyl)anthracene with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine groups. This method avoids the over-alkylation issues that can occur when using ammonia (B1221849) directly.

These nucleophilic substitution reactions are fundamental for creating ligands for coordination chemistry, building blocks for polymers, and precursors for biologically active molecules.

Generation of Phosphonium Salts for Olefination Reactions

The conversion of aldehydes and ketones to alkenes via the Wittig reaction is a cornerstone of organic synthesis. This reaction relies on the nucleophilic attack of a phosphorus ylide on a carbonyl compound. For a substrate like this compound, this opens a pathway to extend the π-conjugated system by creating a di-alkene derivative.

The synthetic sequence to the necessary bis(phosphonium salt) logically begins with the conversion of the diol to a more reactive bis(halomethyl) derivative. Typically, reaction with a phosphorus halide or hydrobromic acid can transform the hydroxymethyl groups into bromomethyl groups, yielding 1,8-bis(bromomethyl)anthracene. This di-halide is a versatile intermediate for nucleophilic substitution reactions.

The subsequent step involves the reaction of 1,8-bis(bromomethyl)anthracene with a phosphine, most commonly triphenylphosphine (B44618), in a suitable solvent like DMF or toluene. This SN2 reaction typically proceeds with high efficiency to furnish the corresponding bis(triphenylphosphonium) salt, for instance, 1,8-bis(triphenylphosphoniomethyl)anthracene dibromide.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | PBr3 or HBr | 1,8-Bis(bromomethyl)anthracene |

| 2 | 1,8-Bis(bromomethyl)anthracene | 2 eq. PPh3 | 1,8-Bis(triphenylphosphoniomethyl)anthracene dibromide |

Once the bis(phosphonium salt) is obtained, it can be treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) to deprotonate the carbon adjacent to the phosphorus atoms, generating the highly reactive bis-ylide. udel.eduyoutube.comyoutube.com This intermediate can then be reacted in situ with two equivalents of an aldehyde to yield a symmetrical 1,8-divinylanthracene derivative. A key application of this would be the reaction with an aromatic aldehyde, which would extend the conjugation of the anthracene core. For instance, reaction with benzaldehyde (B42025) would yield 1,8-bis(2-phenylethenyl)anthracene. The formation of the phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction. mdpi.com

Introduction of Heterocyclic Moieties (e.g., Azacrowns, Imidazolium, Thiadiazoles)

The incorporation of heterocyclic units onto the 1,8-anthracene scaffold can impart novel photophysical properties, introduce metal-binding sites, or enhance its utility in biological applications.

Azacrowns: The synthesis of anthracene-based aza-crown ethers can be achieved by reacting a di-electrophilic anthracene precursor with a di-nucleophilic amine. Following a common strategy for macrocyclization, this compound can be converted to its corresponding ditosylate or dihalide derivative. Reaction of this intermediate, such as 1,8-bis(bromomethyl)anthracene, with a suitable polyamine under high-dilution conditions to favor intramolecular cyclization over polymerization, would yield the desired aza-crown ether. mdpi.com The size of the resulting macrocycle is determined by the length of the polyamine chain. These macrocycles are of interest for their ability to act as selective ionophores or fluorescent sensors. researchgate.netnih.gov

Imidazolium Salts: Bis-imidazolium salts linked by an anthracene spacer have been synthesized and investigated for their unique structural properties and their ability to act as fluorescent probes for biomolecules like DNA. acs.org The synthesis of a 1,8-bis(imidazolium)anthracene derivative typically involves the initial conversion of this compound to 1,8-bis(bromomethyl)anthracene. This di-bromide is then reacted with two equivalents of a substituted imidazole, such as N-methylimidazole, in a solvent like acetonitrile (B52724) or DMF to afford the dicationic bis-imidazolium salt. acs.orgrsc.org These compounds can exhibit aggregation-induced emission (AIE) properties, making them valuable for developing sensors and imaging agents. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Product |

| 1,8-Bis(bromomethyl)anthracene | N-methylimidazole | Acetonitrile | 1,8-Bis((3-methyl-1H-imidazol-3-ium-1-yl)methyl)anthracene dibromide |

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of other heterocycles and is known for its diverse pharmacological activities. nih.govnih.gov A common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of N-acylthiosemicarbazide precursors. nih.govorganic-chemistry.org To integrate this heterocycle with the 1,8-anthracene core, a multi-step synthesis can be envisioned. First, the hydroxymethyl groups of this compound would be oxidized to carboxylic acids to yield 1,8-anthracenedicarboxylic acid. This diacid can then be converted to its bis(acyl chloride) and subsequently reacted with thiosemicarbazide (B42300) to form a bis(acylthiosemicarbazide). Finally, acid-catalyzed cyclodehydration would yield the target 1,8-bis(5-amino-1,3,4-thiadiazol-2-yl)anthracene.

Regioselective Synthesis of Asymmetrically Substituted 1,8-Anthracene Derivatives

Creating asymmetrically substituted 1,8-anthracene derivatives, where the two peri-substituents are different, presents a significant synthetic challenge due to the identical reactivity of the two hydroxymethyl groups. Achieving regioselectivity requires a strategy to differentiate between the two sites.

One effective approach is the use of a protecting group. By reacting this compound with a sub-stoichiometric amount of a protecting group reagent, such as a bulky silyl (B83357) chloride (e.g., tert-butyldimethylsilyl chloride), under carefully controlled conditions, it is possible to favor the formation of the mono-protected derivative. The steric hindrance of the first protecting group can disfavor the protection of the second, adjacent hydroxymethyl group.

Once the mono-protected intermediate, 1-(hydroxymethyl)-8-((silyloxy)methyl)anthracene, is isolated, the free hydroxyl group can be chemically modified. For example, it could be oxidized to an aldehyde or converted into an ether. Following this transformation, the silyl protecting group can be selectively removed using a fluoride (B91410) source (e.g., TBAF) to liberate the second hydroxymethyl group. This newly exposed group can then undergo a different set of reactions, leading to the desired asymmetrically disubstituted product. While this strategy is well-established for diols in general, specific documented examples starting with this compound are scarce in the literature. nih.gov

An alternative approach to asymmetry involves the synthesis of mono-functionalized anthracene precursors. For instance, the synthesis of 1-(dimesitylboryl)anthracene has been reported as a precursor to more complex derivatives, demonstrating that mono-substitution at the 1-position is achievable. researchgate.net

Catalytic Approaches in this compound Functionalization

Catalytic methods offer efficient and selective routes for the functionalization of this compound, often under milder conditions than stoichiometric reactions.

Catalytic Oxidation: The selective oxidation of the primary alcohol groups to aldehydes is a valuable transformation, as the resulting anthracene-1,8-dicarbaldehyde is a versatile precursor for imines, alkenes (via Wittig reaction), and other derivatives. nih.gov Ruthenium-based catalysts have been shown to be effective for the oxidation of diols to dialdehydes using oxygen as the oxidant. google.com For example, a process using a Ru/C catalyst in a multiphase system has been developed for the selective oxidation of benzyl-type alcohols to the corresponding aldehydes with high selectivity, preventing overoxidation to carboxylic acids. nih.gov This method is directly applicable to this compound.

| Catalyst | Substrate Type | Product | Selectivity |

| Ru/C | Benzyl alcohol | Benzaldehyde | >98% |

| Mo/C | Benzyl alcohol | Benzaldehyde | >99% |

Catalytic Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the hydroxymethyl groups of this compound must first be converted into suitable coupling partners, such as halides or triflates. The resulting 1,8-bis(bromomethyl)anthracene or 1,8-bis((trifluoromethylsulfonyloxy)methyl)anthracene can then undergo reactions like the Suzuki-Miyaura coupling with arylboronic acids to yield 1,8-diarylmethylanthracene derivatives. udel.edubeilstein-journals.org The synthesis of 1,8-diarylanthracenes has been accomplished using a Pd-PEPPSI-iPr catalyst, showcasing the utility of modern catalytic systems for functionalizing the 1,8-positions of the anthracene core. beilstein-journals.org Similarly, Kumada cross-coupling has been employed to synthesize 1,8-bis(phenylethynyl)anthracene, further demonstrating the power of catalytic methods in elaborating the anthracene framework. nih.gov

Advanced Spectroscopic Characterization and Photophysical Investigations of 1,8 Bis Hydroxymethyl Anthracene Systems

Fundamental Photophysical Principles of Anthracene (B1667546) Chromophores

The photophysical behavior of anthracene chromophores is governed by the transitions between electronic energy states. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). The molecule can then return to the ground state through several pathways, including radiative decay (fluorescence) and non-radiative decay (internal conversion and intersystem crossing to the triplet state, T₁). mdpi.com

Anthracene itself is known for its characteristic structured fluorescence spectrum in the blue region of the electromagnetic spectrum. omlc.org However, its fluorescence quantum yield is not unity, as intersystem crossing to the triplet state is a competing deactivation pathway. mdpi.com The versatile reactivity of the anthracene core, particularly at the 9 and 10 positions, allows for a wide range of chemical modifications. These modifications can be used to tune the photophysical properties, such as shifting the emission wavelength, enhancing the fluorescence quantum yield, and introducing sensitivity to the chemical environment. mdpi.comresearchgate.net Bulky substituents, for instance, can sterically hinder intermolecular interactions that often lead to fluorescence quenching, thereby enhancing emission intensity. mdpi.com

Fluorescence Emission Characteristics and Quantum Yield Analysis

The fluorescence quantum yield (Φf) is a critical parameter for characterizing fluorescent molecules and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined experimentally using either absolute or relative methods. researchgate.net The relative method, which is more common, involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, such as anthracene itself (Φf = 0.27 in ethanol). omlc.orgrsc.org

The following table presents data for some representative anthracene derivatives, illustrating the impact of substitution on their photophysical properties.

| Compound | Substitution Pattern | Emission Max (nm) | Quantum Yield (Φf) | Reference |

| Anthracene | Unsubstituted | ~380-450 | 0.27 (in Ethanol) | omlc.org |

| 1,8-Diaryl anthracene derivative | 1,8-Diaryl | Blue region | up to 0.75 | rsc.org |

| Cyano-substituted anthracene derivative | 9,10-disubstituted with styryl and triphenylamine (B166846) groups | Varies | Lowered by cyano group | rsc.org |

Photoinduced Electron Transfer (PET) Mechanisms in 1,8-Bis(hydroxymethyl)anthracene Derivatives

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of fluorescent sensors, PET is often employed as a quenching mechanism that can be modulated by the presence of an analyte.

Donor-Acceptor Architectures and PET Efficiency

Derivatives of this compound can be designed as donor-acceptor systems to study and utilize PET. By attaching an electron-donating group (the donor) and an electron-accepting group (the acceptor) to the anthracene core (which can act as either, depending on the substituents), a system can be created where photoexcitation leads to intramolecular charge transfer. rsc.org The efficiency of this PET process is dependent on the driving force of the reaction, the distance between the donor and acceptor, and their relative orientation.

In a typical PET sensor, the anthracene fluorophore is linked to a receptor unit (the donor) via a short spacer. In the absence of an analyte, photoexcitation of the anthracene results in electron transfer from the receptor, quenching the fluorescence. Upon binding of an analyte to the receptor, the energy of the donor orbital is lowered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

Chelation-Enhanced Fluorescence (CHEF) Effects

Chelation-Enhanced Fluorescence (CHEF) is a specific type of PET-based sensing mechanism where the receptor is a chelating agent that binds to a metal ion. The hydroxymethyl groups at the 1 and 8 positions of this compound provide a potential scaffold for the design of such chelators. These hydroxyl groups, or derivatives thereof, can coordinate with metal ions.

In a CHEF sensor, the lone pair of electrons on a heteroatom in the chelator (e.g., nitrogen or oxygen) can quench the fluorescence of the nearby anthracene fluorophore via PET. When a metal ion binds to the chelating group, these lone pair electrons become involved in the coordination bond and are no longer available to quench the excited state of the anthracene. This results in a significant enhancement of the fluorescence intensity. rsc.org This principle has been demonstrated in various anthracene-based sensors for metal ions. rsc.org

Excimer Formation and Intermolecular Quenching Phenomena

An excimer is an excited-state dimer that is formed between an excited molecule and a ground-state molecule of the same species. Excimer formation is concentration-dependent and is characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. For anthracene and its derivatives, the planar aromatic rings facilitate the π-π stacking interactions necessary for excimer formation. mdpi.com

The substitution at the 1 and 8 positions can influence the propensity for excimer formation. While bulky groups can hinder the close approach required for excimer formation, specific arrangements can also pre-organize the molecules, favoring intramolecular or intermolecular excimer formation.

Influence of Substituent Effects on Electronic Transitions and Excited States

The electronic transitions and excited state properties of the anthracene core are highly sensitive to the nature and position of substituents. The hydroxymethyl groups in this compound, being weakly electron-donating, are expected to have a modest effect on the absorption and emission spectra compared to unsubstituted anthracene.

However, further derivatization of these hydroxymethyl groups can lead to significant changes. For instance, converting them to stronger electron-donating or electron-withdrawing groups can lead to substantial shifts in the absorption and emission wavelengths. Introducing aryl groups at the 1 and 8 positions, for example, can lead to highly emissive materials. rsc.org The steric interactions between the substituents at the 1 and 8 positions can also influence the planarity of the anthracene core, which in turn affects the extent of π-conjugation and the energy of the electronic transitions.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to monitor the decay of fluorescence intensity over time, providing insights into the dynamic processes that occur in the excited state. nih.gov These processes, taking place on timescales from femtoseconds to nanoseconds, include energy transfer and primary electron transfer. nih.gov For anthracene and its derivatives, understanding these dynamics is crucial for designing molecules with specific luminescent properties for various applications. mdpi.com

The excited-state dynamics of anthracene derivatives are complex and can involve several relaxation pathways. Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via radiative decay (fluorescence) or non-radiative decay pathways. These non-radiative pathways can include internal conversion, intersystem crossing to a triplet state (T₁), or photochemical reactions like photodimerization. mdpi.com

In donor-acceptor systems, where anthracene acts as the donor, fluorescence quenching can occur, which shortens the fluorescence decay time and reduces the quantum yield. researchgate.net The study of these quenching dynamics through time-resolved spectroscopy helps in understanding the efficiency of energy transfer processes. researchgate.net For instance, transient absorption spectroscopy with sub-picosecond resolution has been used to study the excited-state relaxation of bianthryl and carbazolyl-anthracene, revealing ultrafast torsional relaxation and charge transfer state formation. researchgate.net

While specific time-resolved fluorescence data for this compound is not extensively detailed in the available literature, studies on related anthracene-based metal-organic frameworks (MOFs) have shown that the lifetimes of excited states are significantly affected by the structure. For example, much longer lifetimes were observed for the ligand molecules compared to the MOF structures, suggesting that the rigid framework introduces fluorescence quenching pathways. mdpi.com The substitution pattern, particularly at the 1,8-positions, can influence intramolecular interactions and excited-state geometry, which in turn dictates the fluorescence lifetime and quantum yield. The presence of hydroxymethyl groups offers sites for hydrogen bonding, which can further influence the excited-state dynamics by providing additional non-radiative decay channels or by promoting specific aggregation modes. nih.gov

Table 1: Illustrative Fluorescence Lifetime Data for Anthracene Derivatives

| Compound | Solvent/State | Excited-State Lifetime (τ) | Notes |

|---|---|---|---|

| Anthracene | Toluene | ~5 ns | Typical lifetime for the monomer. |

| 9,9'-Bianthryl (BA) | Ethanol (B145695) | ~20 ps (ESA decay) | Matches the rise time of the charge-transfer band. researchgate.net |

| 9-Carbazolyl-anthracene (C9A) | Ethanol | ~20 ps (ESA decay) | Comparable to the average solvation time. researchgate.net |

| Anthracene-based MOF Ligand | Solid State | Longer lifetime (τ₂) | Attributed to excimer formation and interchromophore interactions. mdpi.com |

Thermally Activated Delayed Fluorescence (TADF) Potential in 1,8-Anthracene Frameworks

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC). This process is highly desirable for applications in organic light-emitting diodes (OLEDs), as it can significantly enhance the internal quantum efficiency. researchgate.net The key to achieving efficient TADF is a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states.

The 1,8-disubstituted anthracene framework is a promising scaffold for designing TADF emitters. By attaching electron-donating and electron-accepting moieties to the anthracene core, it is possible to create molecules with a significant intramolecular charge transfer (ICT) character. This spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can lead to a small ΔE_ST, which is a prerequisite for efficient TADF.

For example, a red TADF emitter was designed using a 1,8-diyl-anthracene framework, specifically 4,4′-(9,10-bis(phenylethynyl)anthracene-1,8-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (DBP-2MOTPA). acs.org In this design, the methoxytriarylamine acts as the donor and the ethynyl-anthracene core functions as the acceptor. acs.org This molecular architecture successfully produced a TADF emitter for efficient solution-processed red OLEDs. acs.org

Similarly, studies on other rigid aromatic structures, such as 1,8-naphthalimide (B145957) derivatives, have demonstrated successful TADF properties. nih.gov A D–A type imide derivative, NI-mPCz, showed a highly twisted configuration which facilitated the separation of its HOMO and LUMO, thereby reducing the ΔE_ST and promoting delayed fluorescence. nih.gov These findings suggest that the 1,8-disubstituted anthracene core, with its inherent rigidity and defined geometry, provides an excellent platform for creating new TADF materials. The introduction of substituents at the 1 and 8 positions can induce a twisted geometry, which is a common design strategy for minimizing the ΔE_ST and enhancing TADF efficiency.

Table 2: Properties of TADF Emitters Based on Related Aromatic Frameworks

| Compound | Framework | Key Feature | Result |

|---|---|---|---|

| DBP-2MOTPA | 1,8-Anthracene | Donor-acceptor structure with spatial interactions. acs.org | Achieved red TADF emission for OLEDs. acs.org |

| NI-mPCz | 1,8-Naphthalimide | Highly twisted D-A configuration. nih.gov | Exhibited outstanding TADF properties. nih.gov |

| OBA-BrO | Dioxaboranaphtho[3,2,1-de]anthracene | Asymmetric D-A configuration with Br substitution. rsc.org | High photoluminescent quantum yield (0.92) and efficient blue TADF. rsc.org |

Mechanochromic Luminescence Studies of Anthracene Derivatives

Mechanochromic luminescence (MCL) refers to the change in the color of light emitted by a material in response to mechanical stimuli such as grinding, shearing, or pressure. rsc.org This phenomenon is of great interest for applications in mechanosensors, security papers, and data storage. acs.org Anthracene and its derivatives have emerged as promising candidates for MCL materials due to their strong solid-state emission and tunable structures. rsc.org

The mechanism behind mechanochromism in molecular solids often involves a phase transition between different packing modes. For instance, mechanical force can disrupt the crystalline packing of molecules, leading to an amorphous state with different intermolecular interactions and, consequently, a different emission wavelength. This change is often reversible, with the original crystalline state and emission color being restored by solvent fuming or heating. rsc.org

In the context of anthracene derivatives, donor-acceptor (D-A) structures have shown particularly high-contrast mechanochromic properties. rsc.orgrsc.org For example, D–A–D type molecules combining an anthracene donor with pyridinium (B92312) salt acceptors exhibited significant photoluminescence shifts under mechanical force. One such derivative displayed a remarkable wavelength shift of 122 nm upon grinding, changing its emission from blue to yellow. rsc.orgrsc.org

The substitution pattern on the anthracene core plays a critical role in the mechanochromic behavior. Sterically hindered substituents can influence the crystal packing and the propensity for excimer formation under pressure. rsc.org Studies on anthracene derivatives with different stacking patterns have shown that applying high pressure can induce fluorescence changes, either by enhancing emission through excimer formation or by causing a red-shift in the emission of pre-formed excimers. rsc.org While specific studies on the mechanochromic properties of this compound are limited, the principles derived from other substituted anthracenes are highly relevant. The peri-substitution in the 1,8-positions can enforce specific packing arrangements and intermolecular interactions, potentially leading to unique and sensitive mechanochromic responses. The hydroxyl groups could also participate in hydrogen-bonding networks, which might be disrupted or altered by mechanical force, contributing to the luminescence change.

Table 3: Examples of Mechanochromic Luminescence in Anthracene Derivatives

| Compound Type | Stimulus | Observed Change | Reference |

|---|---|---|---|

| D-A-D type Anthracene-Pyridinium Salt | Grinding | Emission shift of 122 nm (Blue to Yellow). rsc.orgrsc.org | rsc.orgrsc.org |

| Benz[a]anthracene | High Pressure (up to ~15 GPa) | Reversible color change from yellow-green to light brown. rsc.org | rsc.org |

| Anthracene derivatives with steric hindrance | High Pressure (2.3 to 4.2 GPa) | Enhanced fluorescence due to excimer formation. rsc.org | rsc.org |

Supramolecular Chemistry and Molecular Recognition Via 1,8 Bis Hydroxymethyl Anthracene Scaffolds

Design Principles for Anthracene-Based Host Molecules

The design of host molecules based on the 1,8-bis(hydroxymethyl)anthracene scaffold leverages several key principles to achieve effective molecular recognition. The rigid and planar anthracene (B1667546) core provides a well-defined structural framework. The positioning of the hydroxymethyl groups at the 1 and 8 positions creates a pre-organized binding cavity, often referred to as a "molecular cleft."

The primary design considerations include:

Preorganization: The scaffold's geometry reduces the entropic penalty upon binding, as the binding sites are already held in a favorable conformation for guest complexation.

Convergent Functionality: The two hydroxymethyl groups can be directed towards a central point, allowing for cooperative binding to a guest molecule through multiple non-covalent interactions.

Reporter Group Integration: The inherent fluorescence of the anthracene moiety serves as a convenient signaling unit. Changes in the fluorescence emission upon guest binding provide a direct method for monitoring the recognition event.

Host-Guest Interactions and Complexation Studies.cymitquimica.com

The strategic placement of functional groups on the 1,8-disubstituted anthracene backbone allows for the selective binding of various guests, including cations, anions, and neutral molecules.

Cation Binding Affinities and Selectivity.numberanalytics.com

While the parent this compound is not primarily designed for cation binding, its derivatives have been engineered to act as cation receptors. By modifying the hydroxyl groups into more sophisticated binding sites, such as crown ethers or podands containing donor atoms like oxygen and nitrogen, these hosts can selectively bind metal ions. The selectivity is often dictated by the size of the binding cavity and the nature of the donor atoms, following the principles of coordination chemistry.

For instance, incorporating the 1,8-anthracene unit into a macrocyclic structure can lead to selective recognition of specific cations. The fluorescence of the anthracene unit is often modulated upon cation binding, providing a spectroscopic handle to study the complexation.

Anion Recognition via Hydrogen Bonding and Electrostatic Interactions.nih.gov

The development of synthetic receptors for anions is a significant focus in supramolecular chemistry. Derivatives of this compound have been successfully employed as anion receptors. nih.gov The primary interaction responsible for anion binding is hydrogen bonding, where the N-H or O-H groups of the host donate hydrogen bonds to the anionic guest.

In a notable example, a cage receptor incorporating a 1,8-anthracene dicarboxamide unit was designed for anion recognition in neutral aqueous conditions. nih.gov This receptor demonstrated selectivity for the phosphate (B84403) anion, binding it in a stepwise 1:2 manner. nih.gov The binding event was accompanied by an enhancement in the anthracene fluorescence. nih.gov Theoretical and experimental studies revealed different recognition modes for phosphate and oxalate, with phosphate acting as a hydrogen bond acceptor. nih.gov

Hydrazone derivatives of anthracene have also been synthesized and their interactions with various anions studied. nih.gov These receptors showed a high affinity for acetate, with binding also inducing a quenching of the anthracene fluorescence. nih.gov 1H NMR titration studies confirmed that the interaction mechanism involves the formation of hydrogen bonds. nih.gov

Table 1: Anion Binding by Anthracene-Based Receptors

| Receptor Type | Guest Anion | Key Interaction |

| 1,8-Anthracene Dicarboxamide Cage | Phosphate | Hydrogen Bonding |

| Hydrazone Derivative of Anthracene | Acetate, Fluoride (B91410), Dihydrogen Phosphate | Hydrogen Bonding |

This table summarizes the types of anions bound by different classes of anthracene-based host molecules and the primary non-covalent interaction responsible for the binding.

Neutral Molecule Encapsulation and Detection

The well-defined cavity of hosts derived from this compound also allows for the encapsulation of neutral guest molecules. The binding is typically driven by a combination of hydrogen bonding, van der Waals forces, and solvophobic effects. The encapsulation of a guest within the host's cavity can lead to significant changes in the host's fluorescence, enabling the use of these systems as sensors for the detection of specific neutral molecules. For example, a hydrogen-bonded azo-macrocycle was shown to form stable complexes with bipyridinium salts, with the binding and release controlled by light and acid-base stimuli. nih.gov

Self-Assembly Processes and Hierarchical Structuring.nih.gov

The ability of molecules to spontaneously organize into well-defined, larger structures is known as self-assembly. The this compound molecule itself exhibits self-assembly in the solid state. X-ray crystallographic studies have shown that the molecules form infinite zigzag chains through intermolecular hydrogen bonds between the hydroxyl groups. nih.gov Each hydroxyl group acts as both a hydrogen bond donor and acceptor, leading to a highly ordered one-dimensional structure. nih.gov

Furthermore, the anthracene core can participate in π-π stacking interactions, which can direct the formation of higher-order, three-dimensional architectures. By chemically modifying the anchor groups on anthracene-based molecules, it is possible to control their self-assembly on surfaces, such as gold, to form self-assembled monolayers (SAMs). rsc.org This control over the assembly process is crucial for the development of molecular-scale electronic devices. rsc.org

Non-Covalent Interactions in Supramolecular Assemblies

The key non-covalent interactions include:

Hydrogen Bonding: As seen in the self-assembly of this compound and its role in anion recognition, hydrogen bonding is a dominant directional force. nih.gov

π-π Interactions: The aromatic anthracene core readily engages in π-π stacking, which is a significant driving force for the aggregation of these molecules and for the binding of aromatic guests.

Electrostatic Interactions: In the case of ion binding, electrostatic forces between the charged guest and polar or charged groups on the host play a crucial role. numberanalytics.com

The interplay of these different non-covalent forces allows for the construction of complex and functional supramolecular systems. nih.gov The ability to tune these interactions through synthetic modification of the this compound scaffold provides a powerful tool for the rational design of new materials with tailored properties. chemrxiv.org

Hydrogen Bonding Networks and Directionality

The hydroxyl groups of this compound are pivotal in forming predictable and well-defined hydrogen-bonded assemblies. In the solid state, anthracene-1,8-dimethanol crystallizes in a centrosymmetric space group where the anthracene core remains nearly planar. aip.org The geometry of the hydroxymethyl groups allows each hydroxyl to function as both a hydrogen bond donor and an acceptor. aip.org This dual role results in the formation of infinite zigzag chains of hydrogen bonds that propagate with clear directionality along the rsc.org crystal axis. aip.org

The geometric arrangement and the specific parameters of these hydrogen bonds are remarkably similar to those observed in the naphthalene (B1677914) analogue of the compound. aip.org This predictability is a key feature in crystal engineering, where the 1,8-disubstituted scaffold reliably directs the assembly of molecules into larger, ordered structures. The evolution of such hydrogen-bonding networks can range from simple one-dimensional chains to more complex two-dimensional rings and three-dimensional networks, depending on the interplay with other molecules and the conformational flexibility of the substituents. mdpi.com

π-π Stacking Interactions and Aromatic Recognition

The large, electron-rich surface of the anthracene core provides an ideal platform for π-π stacking interactions, which are fundamental forces in the association of aromatic molecules. rsc.orgacs.org These non-covalent interactions play a significant role in molecular recognition, the stabilization of DNA helices, and the crystal packing of aromatic compounds. acs.org The energy of these interactions can vary, but they are a dominant factor in defining the structure and properties of materials based on polycyclic aromatic hydrocarbons (PAHs). acs.orgresearchgate.net

In derivatives of 1,8-disubstituted anthracenes, such as 1,8-bis(phenylethynyl)anthracene, the solid-state structure is characterized by a herringbone packing motif composed of π-stacked dimers and trimers. rsc.org This demonstrates a clear capacity for aromatic recognition, where stacking occurs not only between anthracene units but also between the anthracene core and other aromatic groups, like the appended phenyl rings. rsc.org However, strong π-π interactions in the solid state can also lead to aggregation-caused fluorescence quenching, a common characteristic of flat PAHs. researchgate.net

Theoretical calculations on anthracene dimers provide insight into the energetics of these interactions. The interaction energies and optimal distances vary depending on the computational method used, highlighting the complex nature of these forces.

| Method | Basis Set | Interaction Energy (kcal/mol) | Inter-monomer Distance (Å) |

| DFT/B3LYP-D3 | def2-TZVP | - | ~3.81 |

| SOS-MP2 | - | - | ~3.91 |

| CCSD(T) | - | -1.841 | - |

| Table 1: Theoretical interaction energies and optimized distances for stacked anthracene dimers, illustrating the attractive forces driving π-π stacking. Data sourced from computational studies. mdpi.com |

C-H···π Interactions in Molecular Recognition

Beyond π-π stacking, the electron-rich anthracene π-system can participate in C-H···π interactions, a type of non-covalent bond where a C-H bond acts as a weak acid, donating electron density to the aromatic ring. scispace.com This interaction involves the donation of electrons from the aromatic π-system into the σ* antibonding orbital of the C-H bond. scispace.com These interactions are crucial in various recognition processes, including protein-ligand binding. researchgate.net

Development of Molecular Switches and Logic Gates

The unique photochemical and photophysical properties of the anthracene core make it a prime component in the design of molecular-scale devices that can function as switches and logic gates. mdpi.comrsc.org

A key feature of anthracene is its ability to undergo a reversible [4π+4π] photodimerization. aip.orgrsc.org Upon irradiation with UV light (e.g., ~365 nm), two anthracene monomers can covalently bond to form a non-fluorescent dimer. aip.orgresearchgate.net This dimer can revert to the two original, fluorescent monomers upon irradiation with shorter wavelength UV light or through thermal means. aip.org This reversible transformation between a fluorescent "ON" state (monomer) and a non-fluorescent "OFF" state (dimer) is the basis for an optical molecular switch. aip.orgscispace.comaip.org The significant difference in electronic transport properties between the monomer and dimer forms also makes this system a candidate for electronic molecular switches. aip.orgaip.org

Furthermore, the fluorescence of the anthracene scaffold can be controlled by external chemical inputs, enabling the construction of molecular logic gates. rsc.orgmdpi.com This is often achieved by attaching receptor groups to the anthracene fluorophore that can engage in Photoinduced Electron Transfer (PeT). rsc.orgmdpi.com For example, an aminomethyl group can act as a proton receptor, while a crown ether can bind a metal cation. rsc.org In such a system, the fluorescence of the anthracene is initially "OFF" because it is quenched by the receptor groups. The fluorescence can only be switched "ON" when both inputs (e.g., a proton AND a sodium ion) are present to bind to their respective receptors, blocking the PeT process. This behavior mimics the function of an AND logic gate. rsc.org By choosing different receptors and outputs (fluorescence or absorption), other logic gates such as OR, NOR, and INHIBIT have also been developed using anthracene-based chemosensors. researchgate.net

Chemosensing Applications of 1,8 Bis Hydroxymethyl Anthracene Derived Probes

Principles of Fluorescent Chemosensor Design based on Anthracene (B1667546)

The design of fluorescent chemosensors based on the anthracene core primarily relies on the integration of a guest recognition unit (receptor) with the anthracene fluorophore. The binding of an analyte to the receptor modulates the fluorescence properties of the anthracene unit through several photophysical mechanisms. The most prominent of these are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

In a typical PET sensor, the receptor is connected to the fluorophore via a short spacer. In the 'off' state (absence of the analyte), the fluorescence of the anthracene moiety is quenched due to electron transfer from the receptor's high-energy occupied molecular orbitals to the excited state of the fluorophore. Upon binding of a cation to the receptor, the oxidation potential of the receptor increases, which inhibits the PET process and leads to a "turn-on" of fluorescence. Conversely, anion binding can enhance the PET quenching effect.

ICT-based sensors involve a donor-π-acceptor (D-π-A) system where the anthracene core can act as the π-system and is functionalized with electron-donating and electron-accepting groups. The binding of an analyte to either the donor or acceptor part of the molecule alters the energy of the ICT state, resulting in a shift in the emission wavelength and a change in fluorescence intensity. This can lead to a ratiometric sensing response, which is highly desirable as it allows for self-calibration and can be less susceptible to instrumental artifacts.

Chemo- and Ionoselective Sensing of Cations

The rigid 1,8-disubstituted anthracene scaffold is well-suited for creating pre-organized binding cavities for cations. By modifying the hydroxymethyl groups of 1,8-Bis(hydroxymethyl)anthracene into various ligating moieties, selective receptors for different cations can be synthesized.

While a wide array of anthracene-based fluorescent sensors for transition metal ions like Cu(II), Zn(II), and Hg(II) have been developed, specific examples directly derived from this compound are not extensively documented in prominent literature. However, the general principle involves the introduction of chelating groups that can selectively bind to the target metal ion. For instance, dipicolylamine (DPA) is a well-known chelator for Cu(II). A hypothetical sensor derived from this compound could involve the conversion of the hydroxymethyl groups to aminomethyl groups, followed by functionalization with DPA. The binding of Cu(II) to the DPA units would quench the anthracene fluorescence due to the paramagnetic nature of Cu(II), providing a "turn-off" sensing mechanism. The design of such sensors often leverages the chelation-enhanced fluorescence quenching (CHEQ) effect.

Table 1: Research Findings on Transition Metal Ion Detection by Anthracene Derivatives This table presents findings for anthracene derivatives to illustrate the sensing principles, as direct examples from this compound are not widely reported.

| Probe Type | Analyte | Sensing Mechanism | Response | Detection Limit |

|---|---|---|---|---|

| 9,10-bis(8-quinolinoxymethyl)anthracene | Cu(II) | Fluorescence Quenching | "On-Off-On" and "On-Off" switching | 150 nM nih.gov |

| Anthracene-based thioacetals | Hg(II) | Desulfurization reaction | "Turn-on" fluorescence | Low micromolar range mdpi.com |

| Picolinic acid-based curcumin (B1669340) derivatives | Cu(II) | Hydrolysis of ester bond | "Turn-on" fluorescence | Not specified nih.gov |

The synthesis of macrocyclic receptors incorporating the 1,8-disubstituted anthracene unit has proven to be an effective strategy for the recognition of ammonium (B1175870) and alkylammonium ions. A notable example involves the preparation of 1,8-bis(azacrown)anthracenes starting from this compound. nih.gov The synthesis involves the conversion of the hydroxymethyl groups to bromomethyl groups, which are then reacted with aza-crown ethers. nih.gov

These ditopic receptors exhibit a significant chelation-enhanced fluorescence (CHEF) effect upon binding linear dicationic guests such as alkylenediammonium ions (+NH3(CH2)nNH3+). The two azacrown moieties act as binding sites for the ammonium groups, and the fluorescence of the anthracene core is enhanced upon complexation. The magnitude of the fluorescence enhancement is dependent on the length of the alkyl chain connecting the two ammonium groups, with a maximal effect observed for the propylenediammonium cation, indicating a high degree of size selectivity. nih.gov This selectivity arises from the optimal fit of the guest within the cavity formed by the two crown ether rings held in a pre-organized fashion by the rigid anthracene spacer. The sensing mechanism is based on the suppression of PET from the nitrogen atoms of the azacrown ethers to the anthracene fluorophore upon protonation or guest binding. nih.gov

Table 2: Research Findings on Ammonium and Alkylammonium Ion Sensing

| Probe | Analyte | Sensing Mechanism | Response | Key Finding |

|---|---|---|---|---|

| 1,8-Bis(azacrown)anthracenes | Alkylenediammonium ions | Chelation-Enhanced Fluorescence (CHEF) via PET suppression | Fluorescence "turn-on" | Maximum fluorescence enhancement for propylenediammonium cation, demonstrating size selectivity. nih.gov |

Anion Chemosensing Architectures

The development of synthetic receptors for anions is a challenging field due to the varied geometries and high solvation energies of anions. The 1,8-disubstituted anthracene scaffold provides a versatile platform for constructing anion receptors where hydrogen bonding or electrostatic interactions can be utilized for guest recognition.

The recognition of biologically important anions like phosphate (B84403) and pyrophosphate is of significant interest. Probes derived from this compound, specifically 1,8-anthrylpolyamines, have been reported to act as fluorescent chemosensors for pyrophosphate. nih.gov These polyamine chains, attached to the 1- and 8-positions of the anthracene core, can be protonated in solution. The resulting ammonium groups can then serve as hydrogen bond donors to bind the phosphate or pyrophosphate anions through electrostatic interactions.

The binding event is signaled by a change in the fluorescence of the anthracene moiety. In many cases, the binding of the anionic guest to the protonated polyamine chain leads to an enhancement of the anthracene fluorescence. This "turn-on" response can be attributed to the modulation of the PET process between the amine groups and the anthracene fluorophore. The pre-organization of the polyamine chains on the rigid anthracene backbone allows for selective recognition of pyrophosphate over other phosphates like ATP, ADP, or AMP, based on the specific geometry and charge distribution of the guest molecule. researchgate.net

Table 3: Research Findings on Phosphate and Pyrophosphate Recognition

| Probe Type | Analyte | Sensing Mechanism | Response | Key Finding |

|---|---|---|---|---|

| 1,8-Anthrylpolyamines | Pyrophosphate | Electrostatic and H-bonding interactions, PET modulation | Fluorescence enhancement | Selective recognition of pyrophosphate. nih.gov |

| Perylene diimide/Cu(II) complex | Pyrophosphate | Disassembly of aggregates | "Turn-on" fluorescence | High selectivity and sensitivity in aqueous solution. nih.gov |

The detection of halide anions, particularly fluoride (B91410), chloride, and the pseudohalide cyanide, is important due to their roles in biological and environmental systems. While specific chemosensors for these anions derived directly from this compound are not widely reported, the principles of their design can be inferred from other anthracene-based systems.

For fluoride and chloride sensing, receptors are typically designed to have hydrogen bond donating groups, such as amides or ureas, attached to the anthracene scaffold. The interaction of the halide anion with these groups can lead to a change in the fluorescence properties of the anthracene core. For instance, multihydroxylated anthracene derivatives have demonstrated selective fluorescence quenching in the presence of fluoride ions due to the formation of strong hydrogen bonds between the hydroxyl protons and the highly electronegative fluoride. nih.gov

The detection of cyanide is often achieved through a "turn-on" fluorescence mechanism. This can be accomplished by designing a system where the anthracene fluorescence is initially quenched, for example, by a coordinated Cu(II) ion. The addition of cyanide, which has a high affinity for Cu(II), removes the quencher from the receptor, thereby restoring the fluorescence of the anthracene unit. nih.gov Another approach involves the nucleophilic addition of cyanide to an electron-deficient center in the receptor, which disrupts an ICT pathway and leads to a "turn-on" fluorescence response. rsc.org While these mechanisms have been demonstrated on various fluorophores, their application to the 1,8-disubstituted anthracene framework remains an area for further exploration.

Table 4: Research Findings on Halide Anion Sensing

| Probe Type | Analyte | Sensing Mechanism | Response | Detection Limit |

|---|---|---|---|---|

| Multihydroxylated anthracene derivatives | Fluoride | Hydrogen bonding leading to fluorescence quenching | "Turn-off" fluorescence | ~2 μM nih.gov |

| Fluorophore-polymer-Cu(II) complex | Cyanide | Displacement of quencher (Cu(II)) | "Turn-on" fluorescence | ~2.5 μM nih.gov |

| Dicyanovinyl phenylacetylene | Cyanide | Nucleophilic addition disrupting ICT | "Turn-on" fluorescence | 0.68 μM rsc.org |

Ratiometric Sensing and Signal Transduction Mechanisms

Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes by providing a built-in self-calibration, which minimizes the influence of external factors such as instrument efficiency and probe concentration. This is typically achieved by designing molecules with two distinct emission bands, where the ratio of their intensities changes in response to an analyte.

While numerous anthracene derivatives have been successfully employed as ratiometric sensors, there is a conspicuous absence of studies detailing the synthesis and application of such probes directly derived from this compound. The conceptual design of a ratiometric sensor originating from this compound would involve the modification of one or both hydroxymethyl groups to incorporate a second fluorophore or a recognition unit that modulates the electronic properties of the anthracene core upon analyte binding. The resulting change in the intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), or excimer/exciplex formation could, in theory, produce a ratiometric response. However, without experimental data, the specific signal transduction mechanisms for such hypothetical probes remain speculative.

pH-Responsive Fluorescent Probes

The development of fluorescent probes for pH monitoring is crucial for understanding numerous chemical and biological processes. Anthracene-based compounds have been utilized to create pH sensors, often by incorporating acidic or basic moieties that undergo protonation or deprotonation, leading to a change in their fluorescence properties. nih.gov For instance, anthracene derivatives functionalized with amine groups can act as pH-responsive "turn-on" or "turn-off" sensors. nih.gov

The hydroxymethyl groups of this compound are not inherently pH-sensitive within the typical physiological range. To create a pH-responsive probe from this starting material, these groups would need to be chemically modified. For example, they could be oxidized to carboxylic acids or esterified with moieties containing ionizable groups. Such modifications would introduce the necessary pH-dependent functionality.

A study on 9,10-distyrylanthracene (B86952) derivatives demonstrated that the introduction of phenol (B47542) and amine groups can induce pH-dependent aggregation and fluorescence, with pKa values of 9.94 and 6.90, respectively. nih.gov This highlights the feasibility of tuning the pH-sensing properties of the anthracene core through appropriate functionalization.

Table 1: Examples of pH-Responsive Anthracene Derivatives (Not Derived from this compound)

| Compound | Sensing Mechanism | pKa | Reference |

| 9,10-bis(4-hydroxystyryl)anthracene | Aggregation-Induced Emission (AIE) | 9.94 | nih.gov |

| 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene | Aggregation-Induced Emission (AIE) | 6.90 | nih.gov |

Advancement in Single-Molecule Sensing Technologies

Single-molecule sensing represents the ultimate frontier in analytical chemistry, offering the ability to detect and study individual molecules and their interactions. Fluorescent probes are central to many single-molecule techniques, requiring high photostability and quantum yield.

The application of this compound derivatives in the field of single-molecule sensing has not been reported in the scientific literature. The development of such probes would necessitate the synthesis of derivatives with exceptional photophysical properties and the ability to be tethered to surfaces or biomolecules for single-molecule imaging studies. While the rigid anthracene core is a promising platform for constructing photostable fluorophores, the specific contributions and suitability of the 1,8-disubstituted pattern for single-molecule applications are yet to be investigated.

Computational Chemistry and Theoretical Studies on 1,8 Bis Hydroxymethyl Anthracene

Quantum Chemical Calculations of Electronic Structure (DFT)

No specific studies detailing DFT calculations on 1,8-Bis(hydroxymethyl)anthracene were found. Such studies would typically involve optimizing the molecule's geometry and then calculating its electronic properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap, for this compound. This analysis is crucial for understanding a molecule's electronic transitions and reactivity. For context, studies on parent anthracene (B1667546) and other derivatives show that the HOMO-LUMO gap can be tuned by various substituents, which affects the molecule's electronic and optical properties. academicjournals.orgwitpress.com

Charge Distribution and Electrostatic Potential Maps

Detailed charge distribution analysis and electrostatic potential maps for this compound are not present in the surveyed literature. These maps are instrumental in visualizing the charge distribution across a molecule and identifying electrophilic and nucleophilic sites.

Excited State Calculations (TD-DFT) for Optical Properties

No TD-DFT studies specifically investigating the excited state properties of this compound have been published. This method is standard for predicting optical properties like UV-Vis absorption spectra.

Vertical Transition Energies and Oscillator Strengths

Data tables for vertical transition energies and their corresponding oscillator strengths for this compound could not be generated as no computational studies reporting these values were found.

Transition Density Matrix Analysis

An analysis of the transition density matrix, which provides insight into the nature of electronic excitations (e.g., local vs. charge-transfer), is not available for this compound.

Mechanistic Insights into Photoinduced Electron Transfer via Computational Models

While photoinduced electron transfer (PET) is a known phenomenon in many anthracene derivatives, no computational models or mechanistic studies focusing on this compound were identified. Such studies would provide insight into the efficiency and pathways of charge separation and recombination processes.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not readily found in the literature, the technique offers significant potential for understanding its intermolecular interactions.

Based on the known crystal structure, this compound molecules arrange in a way that facilitates a network of hydrogen bonds. nih.gov Each hydroxyl group acts as both a donor and an acceptor, forming infinite zigzag chains of hydrogen bonds. nih.gov MD simulations could provide a dynamic view of these interactions in both the solid state and in solution.

For instance, simulations could model the stability and dynamics of these hydrogen-bonding networks at different temperatures. They could also be used to study the interactions of this compound with different solvents, providing insights into its solubility and aggregation behavior.

In a study on a related compound, 1,8-bis[(trimethylsilyl)ethynyl]anthracene, Born-Oppenheimer molecular dynamics (BOMD) calculations were used to probe the molecule's structural rigidity and the mutual orientation of its substituent groups in the gas phase. researchgate.net A similar approach for this compound could reveal the flexibility of the hydroxymethyl groups and their influence on the planarity of the anthracene core under various conditions.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Potential Insights |

| Hydrogen Bond Dynamics | Fluctuation and stability of the intermolecular hydrogen-bonding network. |

| Solvation Studies | Interaction with various solvents to predict solubility and aggregation. |

| Conformational Flexibility | Dynamic behavior of the hydroxymethyl groups and the anthracene core. |

| Crystal Packing | Simulation of the forces and interactions governing the crystal lattice formation. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The resulting energy landscape is fundamental to understanding a molecule's reactivity and physical properties.

The starting point for a conformational analysis of this compound is its experimentally determined crystal structure. nih.gov In the solid state, the anthracene core is nearly planar, and the hydroxymethyl groups have a specific orientation to facilitate hydrogen bonding. nih.gov However, in the gas phase or in solution, the molecule may adopt other conformations.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule. By systematically rotating the bonds of the hydroxymethyl groups, a conformational energy landscape can be generated. This landscape would reveal the most stable conformers in the absence of crystal packing forces, as well as the energy barriers between them.

A study on 1,8-bis(phenylethynyl)anthracene, for example, used DFT calculations to investigate five different rotamers arising from the orientation of the phenylethynyl groups. rsc.org A similar computational approach for this compound would likely focus on the rotation around the C(anthracene)-C(methylene) and C(methylene)-O bonds. It is generally observed that crystallization can sometimes favor a higher-energy conformer if it allows for more favorable intermolecular interactions and packing efficiency. rsc.org

Table 2: Key Parameters from the Crystal Structure of this compound

| Parameter | Value/Description | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | nih.gov |

| Anthracene Core | Nearly planar | nih.gov |

| Intermolecular Interactions | Infinite zigzag chain of hydrogen bonds along the researchgate.net direction. | nih.gov |

Prediction of Binding Affinities in Host-Guest Systems

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Computational methods are frequently used to predict the binding affinity between potential host-guest pairs.

There are no specific studies detailing the use of this compound as a guest in a host-guest system. However, the anthracene core provides a rigid, planar, and aromatic platform that could interact with various hosts, such as cyclodextrins or cucurbit[n]urils, through hydrophobic and π-stacking interactions. The hydroxymethyl groups could also participate in hydrogen bonding with the host.

The prediction of binding affinities typically involves molecular docking simulations followed by more rigorous free energy calculations. These computational techniques can provide an estimate of the binding free energy (ΔG_bind), which is related to the equilibrium constant (K_eq) of the host-guest association. High-affinity host-guest systems are of interest for applications in drug delivery, sensing, and self-assembly. nih.gov For instance, the binding of adamantane (B196018) to cucurbit rsc.orguril is a well-studied high-affinity interaction used in the construction of DNA nanostructures. nih.gov

Table 3: Computational Methods for Predicting Binding Affinities

| Computational Method | Purpose |

| Molecular Docking | Predicts the preferred orientation of the guest within the host's binding site. |

| Free Energy Perturbation (FEP) | Calculates the change in free energy upon binding. |

| Thermodynamic Integration (TI) | Another rigorous method for calculating binding free energies. |

| MM/PBSA and MM/GBSA | Less computationally expensive methods for estimating binding affinities. |

Structure-Property Relationship Elucidation through Theoretical Approaches

Theoretical approaches are invaluable for establishing relationships between a molecule's structure and its observable properties, such as its electronic and photophysical characteristics. For anthracene derivatives, these studies often focus on understanding their fluorescence and potential as electronic materials.

While specific theoretical studies on the structure-property relationship of this compound are scarce, research on similar molecules demonstrates the utility of these methods. For example, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption and emission spectra of molecules. Such calculations on this compound could predict its UV-Vis absorption spectrum and fluorescence properties.

Studies on other substituted anthracenes have used theoretical calculations to understand how different functional groups affect the electronic properties of the anthracene core. For instance, in anthracene-styrene-substituted m-carborane (B99378) derivatives, TD-DFT calculations confirmed that the emission spectra were dominated by the anthracene moiety, with minimal electronic interaction from the substituents. rsc.org In contrast, a study on 1,4-disubstituted anthracenes found a correlation between the calculated DNA-intercalation ability and the observed cytotoxicity of the compounds. nih.gov

For this compound, theoretical calculations could explore how the hydroxymethyl groups influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for its electronic and photophysical properties.

Table 4: Theoretical Approaches and Their Applications to Anthracene Derivatives

| Theoretical Method | Property Investigated | Example Application |

| Density Functional Theory (DFT) | Ground-state electronic structure, HOMO-LUMO gap. | Optimization of molecular geometry and analysis of frontier molecular orbitals. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, excited state properties. | Prediction of photoluminescence and comparison with experimental spectra. rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Characterization of intramolecular and intermolecular hydrogen bonds. |

| Natural Bond Orbital (NBO) Analysis | Study of charge transfer and orbital interactions. | Investigation of the electronic communication between substituents and the anthracene core. rsc.org |

Materials Science Applications Leveraging 1,8 Bis Hydroxymethyl Anthracene Derivatives

Building Blocks for Conjugated Polymers and Oligomers